PENTLANDITE

Electrocatalysis Water Splitting Oxygen Evolution Reaction

Pentlandite's catalytic and separation performance is not fixed by its nominal formula — it is governed by the precise Fe:Ni ratio and synthesis history. Systematic nickel-content tuning within the (Fe,Ni)₉S₈ structure directly modulates oxygen evolution reaction (OER) activity, while the chosen synthetic route (mechanochemical ball milling vs. high-temperature solid-state) dictates particle size (~250 nm), surface area, and phase purity. Procuring pentlandite without rigorous specification of these variables risks significant batch-to-batch performance deviations. For alkaline water electrolysis, optimized compositions such as Ni₄.₃Co₄.₇S₈ can match or exceed precious-metal benchmarks. Ensure your specification captures the Fe:Ni ratio, cobalt substitution, and synthetic method required for your application.

Molecular Formula C42H87O3PS3
Molecular Weight 0
CAS No. 12174-14-0
Cat. No. B1173512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePENTLANDITE
CAS12174-14-0
Molecular FormulaC42H87O3PS3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 500 g / 1000 g / 15 carats / 20 cm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentlandite (CAS 12174-14-0): Iron-Nickel Sulfide for Electrocatalysis and Mineral Processing


Pentlandite, with the nominal formula (Fe,Ni)₉S₈, is an iron-nickel sulfide mineral that serves as the primary terrestrial source of nickel [1]. Its crystal structure exhibits a narrow Ni:Fe ratio variation, typically near 1:1, and often incorporates minor cobalt [2]. Beyond its geological significance, synthetic pentlandite has emerged as a promising, non-precious metal catalyst for electrochemical reactions such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) [3].

Pentlandite (CAS 12174-14-0) Performance Variability: Why Composition and Synthesis Matter


Pentlandite's performance, whether in catalysis or mineral separation, is not a fixed property of its nominal formula. The material's behavior is highly sensitive to both its precise Fe:Ni ratio and its synthetic history [1]. For example, catalytic activity for the oxygen evolution reaction (OER) can be systematically tuned by altering the nickel content within the (Fe,Ni)₉S₈ structure [2]. Furthermore, the method of synthesis—be it high-temperature solid-state reaction or mechanochemical milling—directly impacts the resulting particle size, surface area, and phase purity, which are critical determinants of final application performance [3]. Consequently, substituting one pentlandite sample or a similar iron-nickel sulfide for another without rigorous specification can lead to significant and unpredictable variations in key performance metrics.

Pentlandite (CAS 12174-14-0) Quantitative Performance Comparison: Catalytic and Separation Metrics


Pentlandite OER Overpotential Comparison: High-Nickel Variant vs. NiS

A high-nickel pentlandite variant, referred to as 'Ni₉S₈', demonstrates a significantly lower overpotential for the oxygen evolution reaction (OER) compared to a simple nickel sulfide (NiS) catalyst. This highlights that the pentlandite structure is not merely a source of nickel but provides a superior catalytic framework [1].

Electrocatalysis Water Splitting Oxygen Evolution Reaction

Pentlandite Bifunctional Electrocatalysis: Ni₄.₃Co₄.₇S₈ OER Performance vs. RuO₂ Benchmark

The phase-pure pentlandite Ni₄.₃Co₄.₇S₈ exhibits higher catalytic activity for the oxygen evolution reaction (OER) than the noble metal benchmark catalyst RuO₂. Additionally, its activity for the hydrogen evolution reaction (HER) is comparable to that of commercial Pt/C [1].

Electrocatalysis Water Splitting Bifunctional Catalyst

Pentlandite Synthetic Efficiency: Mechanochemical vs. High-Temperature Synthesis

Mechanochemical ball milling offers a significantly more efficient route to nanosized pentlandite particles compared to traditional high-temperature solid-state synthesis. The mechanochemical method produces particles with an average size of ~250 nm in a single step from elemental mixtures [1], avoiding the energy-intensive and time-consuming high-temperature (ca. 1000 °C) procedures that require sealed containers [2].

Materials Synthesis Sustainable Chemistry Pentlandite

Pentlandite Flotation Selectivity: Separation Efficiency vs. Pyrrhotite

Pentlandite can be selectively separated from pyrrhotite, a common associated gangue mineral, through froth flotation by controlling pulp pH and collector addition. This selectivity is crucial for upgrading nickel sulfide ores [1]. A selectivity index for this separation has been determined, and a nickel recovery relative to silica recovery was estimated to be 121 under optimized conditions in a REFLUX™ flotation cell, demonstrating a high degree of separation [2].

Mineral Processing Froth Flotation Sulfide Minerals

Pentlandite (CAS 12174-14-0): High-Impact Application Scenarios Based on Quantitative Evidence


Sustainable Electrocatalyst for Green Hydrogen Production via Water Electrolysis

Synthetic pentlandite materials, particularly those with optimized Fe:Ni ratios or cobalt substitution like Ni₄.₃Co₄.₇S₈, are deployed as bifunctional catalysts in alkaline water electrolyzers. Their performance, which can rival or exceed that of precious metal benchmarks like RuO₂ for OER, makes them a cost-effective and earth-abundant alternative for both the anode and cathode, enabling efficient and scalable green hydrogen generation [1].

Mechanochemical Synthesis of High-Performance Pentlandite Nanoparticles

Researchers and manufacturers seeking a scalable and energy-efficient route to pentlandite catalysts utilize mechanochemical ball milling. This single-step, room-temperature process yields nanosized (~250 nm) particles from elemental precursors, circumventing the high energy demands and complex procedures of traditional high-temperature synthesis. This method is directly applicable for producing cathode materials in zero-gap PEM electrolyzers [1].

Enhanced Froth Flotation for Nickel Sulfide Ore Upgrading

In mineral processing plants treating nickel sulfide ores, operators utilize controlled froth flotation circuits to achieve high selectivity in separating pentlandite from pyrrhotite gangue. By maintaining an alkaline pulp pH and optimizing collector dosage, as indicated by a high nickel-to-silica recovery ratio in advanced REFLUX™ cells, the process effectively upgrades the ore to a valuable nickel concentrate [1].

Technical Documentation Hub

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